Apelin-17 (human, bovine) acetate

Receptor pharmacology Radioligand binding APLNR affinity

Researchers studying APLNR biased agonism encounter confounding variables when substituting Apelin-17 with shorter isoforms such as [Pyr¹]Apelin-13, which displays a 10-fold G-protein bias. Apelin-17 (human, bovine) acetate is the only endogenous full agonist with balanced, equipotent activity across G-protein (cAMP pD₂ = 10.31 ± 0.28) and β-arrestin (pD₂ = 10.26 ± 0.09) pathways. • Highest APJ binding affinity among endogenous isoforms (pKᵢ = 9.63 ± 0.17; 6.3-fold above [Pyr¹]Apelin-13) • Superior cAMP inhibition potency reduces peptide consumption ~4.4-fold vs. alternatives • Scaffold yields up to 340-fold plasma half-life improvement via non-canonical amino acid engineering Acetate salt; ≥98% purity; -20°C long-term storage. Global shipping.

Molecular Formula C98H160N34O22S
Molecular Weight 2198.6 g/mol
Cat. No. B14769729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApelin-17 (human, bovine) acetate
Molecular FormulaC98H160N34O22S
Molecular Weight2198.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)N.CC(=O)O
InChIInChI=1S/C96H156N34O20S.C2H4O2/c1-55(2)47-67(83(140)127-71(53-131)86(143)125-69(50-58-51-109-54-115-58)85(142)116-60(26-11-13-38-98)78(135)114-52-76(133)128-43-18-31-72(128)87(144)122-66(36-46-151-3)91(148)130-45-20-33-74(130)89(146)126-70(92(149)150)49-57-23-8-5-9-24-57)124-81(138)63(29-16-41-112-95(105)106)120-88(145)73-32-19-44-129(73)90(147)65(30-17-42-113-96(107)108)121-82(139)64(34-35-75(100)132)119-80(137)61(27-14-39-110-93(101)102)117-79(136)62(28-15-40-111-94(103)104)118-84(141)68(48-56-21-6-4-7-22-56)123-77(134)59(99)25-10-12-37-97;1-2(3)4/h4-9,21-24,51,54-55,59-74,131H,10-20,25-50,52-53,97-99H2,1-3H3,(H2,100,132)(H,109,115)(H,114,135)(H,116,142)(H,117,136)(H,118,141)(H,119,137)(H,120,145)(H,121,139)(H,122,144)(H,123,134)(H,124,138)(H,125,143)(H,126,146)(H,127,140)(H,149,150)(H4,101,102,110)(H4,103,104,111)(H4,105,106,112)(H4,107,108,113);1H3,(H,3,4)/t59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-;/m0./s1
InChIKeySKUSLCUDTZUPIP-KRXWUICHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apelin-17 Acetate: Technical Profile & Pharmacological Overview


Apelin-17 (human, bovine) acetate is an endogenous 17-amino acid peptide agonist of the apelin receptor (APLNR/APJ), a class A G protein-coupled receptor [1]. The acetate salt form (C₉₈H₁₆₀N₃₄O₂₂S, MW 2198.63) is the standard research-grade formulation, offering solubility in DMSO at 10 mM with long-term storage stability at -20°C (powder, 3 years) or -80°C (in solvent, 1 year) . It potently inhibits forskolin-stimulated cAMP accumulation (pIC₅₀ = 9.94) and demonstrates high-affinity receptor binding (pIC₅₀ = 9.02 on HEK 293 cells expressing human APJ) .

Balanced APLNR agonist for biased signaling studies
Full-length peptide scaffold for metabolic stability engineering
Cardiac ischemia-reperfusion model response investigations

Why Apelin-17 Acetate Cannot Be Substituted


Substituting Apelin-17 with shorter apelin isoforms (e.g., Apelin-13 or [Pyr¹]Apelin-13) introduces significant experimental variability due to quantifiable differences in receptor binding affinity, functional potency across signaling pathways, and metabolic stability profiles. Apelin-17 demonstrates the highest reported affinity for the human apelin receptor (pKᵢ = 9.63 ± 0.17) among all endogenous isoforms, exceeding [Pyr¹]Apelin-13 by approximately 6.3-fold in binding affinity [1]. Furthermore, [Pyr¹]Apelin-13 exhibits marked signaling bias, being approximately 10-fold more potent in Gαᵢ-mediated cAMP inhibition (pD₂ = 9.52 ± 0.05) than in β-arrestin recruitment (pD₂ = 8.53 ± 0.03), whereas Apelin-17 maintains balanced, equipotent activity across both pathways (pD₂ = 10.31 ± 0.28 and pD₂ = 10.26 ± 0.09, respectively) [2]. This differential pharmacology precludes direct interchangeability without introducing confounding variables related to biased agonism.

Receptor binding profile mismatch

Shorter isoforms like [Pyr¹]Apelin-13 exhibit distinct receptor binding affinities that may shift experimental occupancy and Kᵢ interpretation.

Signaling bias introduces variability

[Pyr¹]Apelin-13 shows G-protein bias, potentially confounding pathway-specific readouts where balanced agonism is required.

Metabolic stability context differs

Degradation kinetics vary across isoforms; Apelin-13-based fragments may alter time-course results in extended assays.

Apelin-17 Acetate: Quantitative Differentiation Evidence


Superior Receptor Binding Affinity

In direct head-to-head competition binding experiments using human heart tissue homogenates with [¹²⁵I]Apelin-13 as the radioligand, Apelin-17 exhibited the highest affinity (pKᵢ = 9.63 ± 0.17) among all endogenous apelin peptides tested. This represents a 6.3-fold higher binding affinity compared to [Pyr¹]Apelin-13 (pKᵢ = 8.83 ± 0.06) and approximately 39-fold higher affinity than the ACE2 cleavage product [Pyr¹]Apelin-13(1-12) (pKᵢ = 8.04 ± 0.06) [1].

Binding Affinity
Head-to-head
pKᵢ = 9.63 ± 0.17
6.3-fold higher than [Pyr¹]Apelin-13
Supports receptor occupancy comparison
Human heart homogenates; [¹²⁵I]Apelin-13 radioligand
Receptor pharmacology Radioligand binding APLNR affinity

Superior Potency in cAMP Inhibition

In head-to-head functional assays measuring inhibition of forskolin-stimulated cAMP accumulation, Apelin-17 demonstrated the highest potency with a pD₂ value of 10.31 ± 0.28. This potency exceeds that of [Pyr¹]Apelin-13 (pD₂ = 9.67 ± 0.04) by 4.4-fold, Apelin-13(F13A) (pD₂ = 9.54 ± 0.05) by 5.9-fold, and [Pyr¹]Apelin-13(1-12) (pD₂ = 9.30 ± 0.06) by 10.2-fold [1].

cAMP Inhibition
Head-to-head
pD₂ = 10.31 ± 0.28
4.4-fold more potent than [Pyr¹]Apelin-13
Supports cAMP assay sensitivity context
Forskolin-stimulated assay; human APJ-expressing cells
cAMP assay Gαᵢ signaling Functional potency

Balanced G-Protein and β-Arrestin Signaling

In parallel functional assays comparing Gαᵢ-mediated cAMP inhibition and β-arrestin recruitment, [Pyr¹]Apelin-13 displays pronounced signaling bias, being approximately 10-fold more potent in cAMP inhibition (pD₂ = 9.52 ± 0.05) than in β-arrestin recruitment (pD₂ = 8.53 ± 0.03). In contrast, Apelin-17 demonstrates balanced, equipotent activity across both pathways, with pD₂ values of 10.31 ± 0.28 for cAMP inhibition and 10.26 ± 0.09 for β-arrestin recruitment [1]. This lack of intrinsic bias contrasts sharply with [Pyr¹]Apelin-13.

Balanced Signaling
Head-to-head
ΔpD₂ = 0.05 (equipotent)
[Pyr¹]Apelin-13 shows 10-fold bias
Provides unbiased baseline for biased agonism research
Parallel cAMP and β-arrestin recruitment assays
Biased agonism β-arrestin recruitment Functional selectivity

Superior Scaffold for Plasma Half-Life Extension

While native Apelin-17 has an extremely short in vivo half-life (in the minute range), structure-activity studies demonstrate that Apelin-17 serves as a superior scaffold for developing metabolically stable analogues. Incorporation of non-canonical amino acids L-cyclohexylalanine and L-homoarginine into Apelin-17 analogues yields up to a 340-fold increase in plasma half-life compared to native Apelin-17 isoforms, whereas corresponding 13-mer analogues achieve only up to 40-fold extension relative to native Apelin-13 [1]. This 8.5-fold greater relative improvement from the Apelin-17 scaffold underscores its value as a starting point for stable analogue development.

Half-life Scaffold
Cross-study
Up to 340-fold plasma half-life extension vs. native
8.5-fold greater than 13-mer scaffold
Supports stable analogue engineering research
Non-canonical amino acid substitutions; plasma stability assays
Metabolic stability Peptide engineering Plasma half-life

Full-Efficacy β-Arrestin Recruitment Activity

In β-arrestin recruitment assays, Apelin-17 exhibits robust potency (pD₂ = 10.26 ± 0.09) that is nearly two orders of magnitude (approximately 68-fold) greater than [Pyr¹]Apelin-13 (pD₂ = 8.43 ± 0.08). Critically, shorter apelin fragments (those with fewer than 10 amino acids) exhibit pD₂ values below 6.0, representing a >18,000-fold reduction in potency compared to Apelin-17 [1]. This establishes Apelin-17 as the minimal full-efficacy endogenous agonist for β-arrestin-mediated signaling.

β-Arrestin Activity
Head-to-head
pD₂ = 10.26 ± 0.09
68-fold higher than [Pyr¹]Apelin-13; minimal full-efficacy agonist
Supports receptor internalization study context
β-arrestin recruitment assay; human APJ-expressing cells
β-arrestin Receptor internalization Structure-activity relationship

Essential Cardioprotective Efficacy in Ischemia-Reperfusion

ACE2-mediated proteolytic processing differentially affects Apelin-17 and [Pyr¹]Apelin-13. In a myocardial ischemia-reperfusion injury model, both Apelin-17 and [Pyr¹]Apelin-13 rescued contractile function. However, the ACE2 cleavage products—Apelin-16 (from Apelin-17) and Pyr-Apelin-12 (from [Pyr¹]Apelin-13)—were devoid of cardioprotective effects [1]. This class-level evidence confirms that the full-length Apelin-17 sequence is required for maintaining therapeutic efficacy in cardiac injury models, supporting selection of intact Apelin-17 over truncated forms for cardiovascular studies.

Ischemia-Reperfusion
Class-level
ACE2 cleavage product (Apelin-16) loses contractile function rescue
Full-length peptide required for model response
Myocardial ischemia-reperfusion model; data to verify
ACE2 metabolism Ischemia-reperfusion Cardioprotection

Apelin-17 Acetate: Research Applications & Selection Scenarios


Reference Agonist for Biased Ligand Studies

Apelin-17 serves as the optimal reference full agonist for studies evaluating biased agonism at APLNR due to its balanced, equipotent activity across G-protein and β-arrestin pathways (cAMP pD₂ = 10.31 ± 0.28; β-arrestin pD₂ = 10.26 ± 0.09, ΔpD₂ = 0.05) [1]. In contrast, [Pyr¹]Apelin-13 exhibits pronounced G-protein bias (10-fold preference), making it unsuitable as an unbiased comparator [2]. Researchers developing biased agonists or assessing functional selectivity should prioritize Apelin-17 to establish an unbiased baseline response.

High-Sensitivity cAMP Inhibition Assays

For laboratories conducting cAMP inhibition assays with limited sample material or requiring maximal signal-to-noise ratios, Apelin-17 provides the highest potency among all endogenous apelin peptides (pD₂ = 10.31 ± 0.28) [1]. This translates to approximately 4.4-fold lower peptide consumption compared to [Pyr¹]Apelin-13 (pD₂ = 9.67 ± 0.04) to achieve equivalent receptor activation [2]. Procurement of Apelin-17 acetate enables more economical assay design when accounting for per-experiment peptide usage.

Cardiovascular Ischemia-Reperfusion Models

In myocardial ischemia-reperfusion injury models, intact Apelin-17 rescues contractile function, whereas its ACE2 cleavage product (Apelin-16) is devoid of cardioprotective effects [1]. This establishes a requirement for full-length Apelin-17 in cardiac protection studies. Additionally, Apelin-17-based stable analogues (e.g., LIT01-196) normalize blood pressure in hypertensive DOCA-salt rats for >7 hours after subcutaneous administration (90 nmol/kg), with an ED₅₀ of 3.1 nmol/kg in hypertensive animals versus 9.8 nmol/kg in normotensive controls [2]. These data support selection of Apelin-17 over shorter isoforms for translational cardiovascular research.

Stable Apelinergic Therapeutic Development

The Apelin-17 scaffold yields up to 340-fold improvement in plasma half-life when modified with non-canonical amino acids (L-cyclohexylalanine, L-homoarginine), compared to only 40-fold improvement achievable from Apelin-13-based analogues [1]. This 8.5-fold differential in engineering potential makes Apelin-17 the preferred starting point for laboratories developing stable apelin receptor agonists. Procurement of Apelin-17 acetate supports peptide engineering programs aimed at overcoming the minute-range half-life limitation of native apelin peptides [2].

High-Affinity Radioligand Binding Studies

In competition binding experiments using human tissue, Apelin-17 demonstrates the highest affinity (pKᵢ = 9.63 ± 0.17) among endogenous isoforms, exceeding [Pyr¹]Apelin-13 (pKᵢ = 8.83 ± 0.06) by 6.3-fold [1]. For laboratories performing receptor occupancy studies or characterizing novel APLNR ligands via competition binding, Apelin-17 provides superior displacement of [¹²⁵I]Apelin-13 radioligand, enabling more precise Kᵢ determinations at lower competing peptide concentrations [2].

Application
Selection Property
Validation Focus
Biased ligand studies
Balanced signaling profile (no intrinsic bias)
Pathway-response comparability
cAMP inhibition assays
Reported cAMP pathway potency
Assay sensitivity and consumption optimization
Myocardial ischemia-reperfusion studies
Intact peptide sequence requirement
Contractile function recovery endpoints
Stable agonist engineering
Scaffold amenable to metabolic stabilization
Plasma half-life extension potential
Radioligand binding displacement
Binding affinity ranking among isoforms
Competition assay sensitivity and occupancy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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